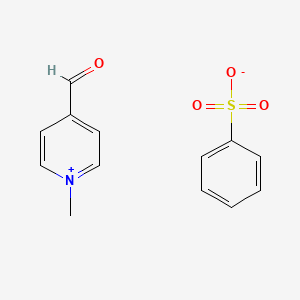

4-Formyl-1-methylpyridinium benzenesulfonate

Description

Properties

IUPAC Name |

benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO.C6H6O3S/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6/h2-6H,1H3;1-5H,(H,7,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVLGIFAXFDLMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431258 | |

| Record name | 4-Formyl-1-methylpyridinium benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82228-89-5 | |

| Record name | Pyridinium, 4-formyl-1-methyl-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82228-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-1-methylpyridinium benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-1-methylpyridinium benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Formyl-1-methylpyridinium benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-1-methylpyridinium benzenesulfonate is a versatile and valuable reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in the conversion of primary amines to carbonyl compounds. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to facilitate its effective use in research and development settings, particularly within the pharmaceutical and chemical industries.

Chemical and Physical Properties

4-Formyl-1-methylpyridinium benzenesulfonate is a pyridinium salt that is primarily utilized as a reagent for the mild and efficient conversion of primary amines to aldehydes and ketones.[1][2][3] It is recognized for its utility in synthesizing complex molecules, including tetrazolic analogs of chalcones, (+)-ferruginol, Ecteinascidin 743, and Galipea alkaloids. The compound is also considered an important intermediate in the agrochemical, pharmaceutical, and dyestuff industries. This section summarizes its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 82228-89-5 | [4][5] |

| Molecular Formula | C₁₃H₁₃NO₄S | [4][5] |

| Molecular Weight | 279.31 g/mol | [4][5] |

| Melting Point | ~95 °C | |

| Appearance | Solid | |

| Solubility | Sparingly soluble in water (0.27 g/L at 25°C) | [5] |

| Purity | ≥95% | [4] |

Synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate

The synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate typically involves the quaternization of 4-formylpyridine with methyl benzenesulfonate.

Experimental Protocol: Synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate

Materials:

-

4-Formylpyridine

-

Methyl benzenesulfonate

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 4-formylpyridine (1 equivalent) in a minimal amount of anhydrous diethyl ether.

-

To this solution, add methyl benzenesulfonate (1 equivalent) dropwise at room temperature with constant stirring.

-

A precipitate will form upon addition. Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 4-Formyl-1-methylpyridinium benzenesulfonate.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Formyl-1-methylpyridinium benzenesulfonate is expected to show characteristic signals for the pyridinium and benzenesulfonate protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehydic proton (-CHO) |

| ~8.9 | d | 2H | Protons ortho to the pyridinium nitrogen |

| ~8.2 | d | 2H | Protons meta to the pyridinium nitrogen |

| ~7.8-7.9 | m | 2H | Protons on the benzenesulfonate ring |

| ~7.5-7.6 | m | 3H | Protons on the benzenesulfonate ring |

| ~4.5 | s | 3H | Methyl protons on the pyridinium nitrogen (-CH₃) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument used.

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Weak | C-H stretching (aliphatic -CH₃) |

| ~1710-1690 | Strong | C=O stretching (aldehyde) |

| ~1640-1580 | Medium | C=C and C=N stretching (pyridinium ring) |

| ~1220-1150 | Strong | S=O stretching (sulfonate) |

| ~1050-1010 | Strong | S-O stretching (sulfonate) |

Mass Spectrometry

Mass spectrometry of this ionic compound would typically be performed using electrospray ionization (ESI). The expected mass-to-charge ratio (m/z) for the cation is 122.06.

Mechanism of Action: Conversion of Primary Amines to Aldehydes

The primary application of 4-Formyl-1-methylpyridinium benzenesulfonate is the conversion of primary amines to their corresponding aldehydes. This transformation proceeds under mild conditions and is believed to occur via the formation of an imine intermediate.

Proposed Reaction Mechanism

The reaction is thought to proceed through the following steps:

-

Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the formyl group on the pyridinium salt.

-

Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.

-

Dehydration to form an Imine: The hemiaminal readily loses a molecule of water to form a stable iminium ion.

-

Hydrolysis: The iminium ion is then hydrolyzed to yield the corresponding aldehyde and 1-methylpyridinium-4-amine benzenesulfonate as a byproduct.

Caption: Proposed mechanism for the conversion of a primary amine to an aldehyde.

Applications in Organic Synthesis

Synthesis of Chalcone Analogs

4-Formyl-1-methylpyridinium benzenesulfonate can be utilized in the synthesis of chalcone derivatives, which are known for their broad range of biological activities.

Experimental Protocol: Synthesis of a Tetrazolic Chalcone Analog This is a representative protocol; specific conditions may vary based on the substrates.

Materials:

-

Appropriate acetophenone derivative

-

4-Formyl-1-methylpyridinium benzenesulfonate

-

Base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol)

-

Hydrazoic acid (or a source of azide)

-

Lewis acid catalyst (e.g., ZnCl₂)

Procedure:

-

Claisen-Schmidt Condensation:

-

Dissolve the acetophenone derivative and 4-Formyl-1-methylpyridinium benzenesulfonate in ethanol.

-

Add an aqueous solution of NaOH or KOH dropwise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid and extract the product.

-

-

Formation of the Tetrazole Ring:

-

The resulting chalcone is then reacted with hydrazoic acid in the presence of a Lewis acid catalyst to form the tetrazole ring.

-

Purify the final product by recrystallization or column chromatography.

-

Caption: General workflow for the synthesis of tetrazolic chalcone analogs.

Role in the Total Synthesis of Ecteinascidin 743

4-Formyl-1-methylpyridinium benzenesulfonate has been employed as a key reagent in the total synthesis of the potent antitumor agent, Ecteinascidin 743 (Yondelis®). In this complex synthesis, it is used for the conversion of a primary amine to an aldehyde, a critical step in the construction of the intricate molecular architecture of the natural product. The mild reaction conditions afforded by this reagent are crucial for preserving the sensitive functional groups present in the advanced synthetic intermediates.

Caption: Role of the reagent in the synthesis of Ecteinascidin 743.

Safety and Handling

4-Formyl-1-methylpyridinium benzenesulfonate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Formyl-1-methylpyridinium benzenesulfonate is a highly effective reagent for the conversion of primary amines to aldehydes under mild conditions. Its utility has been demonstrated in the synthesis of various biologically active molecules and complex natural products. The information provided in this guide, including its properties, synthesis, mechanistic details, and application protocols, is intended to support its successful implementation in a variety of research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to 4-Formyl-1-methylpyridinium benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and reactive profile of 4-Formyl-1-methylpyridinium benzenesulfonate. The information is curated for professionals in research and development, with a focus on data presentation and experimental insights.

Core Chemical Properties

4-Formyl-1-methylpyridinium benzenesulfonate, with the CAS number 82228-89-5, is a pyridinium salt recognized for its utility in organic synthesis.[1][2] It is also known by synonyms such as N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate and FMPB.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of 4-Formyl-1-methylpyridinium benzenesulfonate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₄S | [1][2] |

| Molecular Weight | 279.31 g/mol | [1] |

| Melting Point | ~95 °C | [2] |

| Water Solubility | Sparingly soluble (0.27 g/L at 25°C) | [2] |

| Appearance | Solid | |

| Purity | ≥95.0% | [1] |

| Impurities | ≤2.0% water |

Reactivity and Applications

4-Formyl-1-methylpyridinium benzenesulfonate is primarily employed as a reagent for the mild conversion of primary amines to their corresponding aldehydes and ketones.[1][2][3] This transformation proceeds under gentle reaction conditions, making it suitable for substrates with sensitive functional groups.[2] The reaction mechanism involves the formation of a Schiff base (imine) intermediate, which is subsequently hydrolyzed to yield the carbonyl compound.[3]

This reagent has been utilized in the synthesis of various complex molecules, including:

-

Tetrazolic analogs of chalcones

-

(+)-ferruginol

-

Ecteinascidin 743

-

Galipea alkaloids

Experimental Protocols

While detailed, step-by-step experimental protocols are not extensively available in the public domain, the general procedures for synthesis and application are outlined below.

Synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate

The synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate can be achieved through the reaction of N-methylpyridine with paraformaldehyde and benzenesulfonic acid.[3] The reaction is typically conducted under mild conditions to ensure the integrity of the resulting product.[3]

Conversion of Primary Amines to Aldehydes

The conversion of a primary amine to an aldehyde using 4-Formyl-1-methylpyridinium benzenesulfonate generally involves the following conceptual steps:

-

Reaction: The primary amine is reacted with 4-Formyl-1-methylpyridinium benzenesulfonate in a suitable solvent.

-

Imine Formation: The reaction proceeds through the formation of an imine intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed to yield the final aldehyde product.

The reaction conditions are noted to be mild, often taking place at or near room temperature.[3]

Visualized Reaction Pathway

The following diagram illustrates the reaction pathway for the conversion of a primary amine to an aldehyde using 4-Formyl-1-methylpyridinium benzenesulfonate.

Caption: Reaction pathway for amine to aldehyde conversion.

Safety and Handling

4-Formyl-1-methylpyridinium benzenesulfonate is sensitive to air and hygroscopic.[2] Therefore, it should be stored under an inert atmosphere in a dry environment. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on the Core Mechanism of 4-FMPBS in Amine to Aldehyde Conversion

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scholarly articles and readily available chemical literature do not contain a significant body of information specifically detailing the mechanism of 4-formyl-N-methylpyridinium benzenesulfonate (4-FMPBS) for the explicit conversion of amines to aldehydes. The following guide is a well-established representation of the general mechanism by which pyridinium aldehydes react with primary amines to form aldehydes, which is the scientifically accepted pathway for this class of compounds. The quantitative data and experimental protocols are representative examples based on similar transformations.

Introduction

The conversion of primary amines to aldehydes is a pivotal transformation in organic synthesis, enabling access to a diverse array of chemical entities crucial for pharmaceutical and materials science applications. While numerous methods exist, the use of activated carbonyl compounds like pyridinium aldehydes offers a mild and efficient alternative to traditional oxidation protocols. This guide delineates the core mechanism of action for 4-formyl-N-methylpyridinium benzenesulfonate (4-FMPBS), a representative pyridinium aldehyde, in this conversion.

Core Mechanism of Action

The conversion of a primary amine to an aldehyde mediated by 4-FMPBS proceeds through a two-stage process: the initial formation of an imine, followed by its subsequent hydrolysis.

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of 4-FMPBS. The pyridinium ring acts as a potent electron-withdrawing group, significantly enhancing the electrophilicity of the formyl group. This addition leads to the formation of an unstable hemiaminal intermediate.[1] Subsequent acid-catalyzed dehydration of the hemiaminal results in the formation of a stable iminium ion, which is then deprotonated to yield the corresponding imine (or Schiff base).[2][3]

-

Hydrolysis: The formed imine is then subjected to hydrolysis to release the desired aldehyde. Under aqueous acidic or basic conditions, water acts as a nucleophile, attacking the electrophilic carbon of the imine. This leads to the formation of a carbinolamine intermediate.[4] Proton transfer and subsequent elimination of the amine from the carbinolamine regenerates the carbonyl group, yielding the final aldehyde product and the corresponding aminopyridinium salt.

Signaling Pathway Diagram

The following diagram illustrates the mechanistic pathway for the conversion of a primary amine to an aldehyde using 4-FMPBS.

References

An In-depth Technical Guide on N-methylpyridinium-4-carboxaldehyde benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylpyridinium-4-carboxaldehyde benzenesulfonate, commonly known as Rapoport's Salt, is a versatile organic salt with significant applications in biomedical research and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and application. The document focuses on its established role as a site-selective protein modification reagent, particularly in the development of antibody-drug conjugates (ADCs). Furthermore, it explores the potential intrinsic biological activities of pyridinium compounds, offering insights for future research and therapeutic development. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Identification

N-methylpyridinium-4-carboxaldehyde benzenesulfonate is an organic salt consisting of a positively charged N-methylpyridinium-4-carboxaldehyde cation and a negatively charged benzenesulfonate anion.

Systematic Name: 4-formyl-1-methylpyridin-1-ium benzenesulfonate[1] Common Name: Rapoport's Salt[2] CAS Number: 82228-89-5[1][3] Molecular Formula: C₁₃H₁₃NO₄S[1][3] Molecular Weight: 279.31 g/mol [1][3]

Structure:

Caption: Chemical structure of the N-methylpyridinium-4-carboxaldehyde cation and the benzenesulfonate anion.

Physicochemical Properties

A summary of the known physical and chemical properties of N-methylpyridinium-4-carboxaldehyde benzenesulfonate is provided below.

| Property | Value | Reference |

| Physical Form | Solid, powder or crystals | [3] |

| Melting Point | ~95 °C | [3] |

| Solubility | Sparingly soluble in water (0.27 g/L at 25°C) | [4] |

| Purification | Recrystallization from acetonitrile | [2] |

| Stability | Air sensitive | [4] |

Spectroscopic Data

3.1. Proton Nuclear Magnetic Resonance (¹H NMR)

The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of both the pyridinium and benzenesulfonate rings, the aldehyde proton, and the methyl group protons on the pyridinium nitrogen.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the C=O stretching of the aldehyde group, C-N stretching of the pyridinium ring, and the S=O stretching of the sulfonate group.

3.3. UV-Vis Spectroscopy

Data on the UV-Vis absorption spectrum is not currently available in the reviewed literature.

Synthesis and Experimental Protocols

4.1. Synthesis of N-methylpyridinium-4-carboxaldehyde benzenesulfonate

A general method for the synthesis involves the reaction of a pyridine derivative with a methylating agent and subsequent counter-ion exchange with benzenesulfonate. A more detailed, step-by-step protocol from a primary literature source is required for precise replication.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of N-methylpyridinium-4-carboxaldehyde benzenesulfonate.

4.2. Experimental Protocol for Site-Specific Protein Transamination

N-methylpyridinium-4-carboxaldehyde benzenesulfonate is a highly effective reagent for the transamination of the N-terminal amine of peptides and proteins, converting it to a carbonyl group. This is particularly efficient for proteins with N-terminal glutamate residues.[2][5]

General Procedure for Protein Transamination: [2]

-

Prepare a stock solution of the protein (e.g., 0.5 - 1 mg/mL) in a suitable buffer (e.g., 25 mM phosphate buffer, pH 6.5).

-

Freshly prepare a stock solution of N-methylpyridinium-4-carboxaldehyde benzenesulfonate (e.g., 200 mM) in the same buffer.

-

Mix equal volumes of the protein and reagent stock solutions in a microcentrifuge tube.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 1 hour).

-

Remove the excess reagent using a size-exclusion column.

-

The resulting protein with an N-terminal carbonyl group can be used for subsequent conjugation reactions, such as oxime ligation with an alkoxyamine-functionalized molecule.

Experimental Workflow for Protein Modification:

Caption: Workflow for site-specific protein modification using N-methylpyridinium-4-carboxaldehyde benzenesulfonate.

Biological Activity and Applications

The primary and well-documented application of N-methylpyridinium-4-carboxaldehyde benzenesulfonate is in bioconjugation chemistry for the site-specific modification of proteins. This is of particular interest in the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) and conjugation site is crucial for therapeutic efficacy and safety.[2][5]

While the intrinsic biological activity of N-methylpyridinium-4-carboxaldehyde benzenesulfonate is not extensively studied, related pyridinium salts have demonstrated a range of biological effects.

5.1. Antimicrobial Activity

Various N-alkylpyridinium salts have shown antimicrobial properties.[6] Their mechanism of action is often attributed to the disruption of bacterial cell membranes. The antimicrobial efficacy can be influenced by the length of the alkyl chain and other substituents on the pyridinium ring. Studies on substituted benzylidenehydrazinylpyridinium derivatives have indicated activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

5.2. Cytotoxicity

The cytotoxic effects of N-methylpyridinium derivatives against cancer cell lines have been reported. For instance, N-methyl-4-phenoxypicolinamide derivatives have shown in vitro cytotoxic activity against A549 (lung cancer), H460 (lung cancer), and HT29 (colon cancer) cell lines. Some of these compounds exhibited greater potency than the reference drug sorafenib. It is important to note that the cytotoxicity is highly dependent on the overall molecular structure, not just the N-methylpyridinium moiety.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for N-methylpyridinium-4-carboxaldehyde benzenesulfonate in its main application is the chemical transformation of a primary amine to a carbonyl group. In the context of its potential biological activities, the mechanisms are less defined for this specific compound. However, for related pyridinium compounds, proposed mechanisms include:

-

Antimicrobial: Disruption of the bacterial cell membrane integrity due to the cationic nature of the pyridinium head group and the lipophilic character of other parts of the molecule.

-

Anticancer: The precise mechanisms are diverse and depend on the specific derivative. For some related compounds, apoptosis induction has been suggested as a potential pathway.

Logical Relationship for Bioconjugation Application:

Caption: Logical flow from reagent to therapeutic application in bioconjugation.

Conclusion

N-methylpyridinium-4-carboxaldehyde benzenesulfonate is a valuable reagent in the field of bioconjugation, enabling the precise, site-specific modification of proteins. Its application in the construction of antibody-drug conjugates holds significant promise for the development of next-generation cancer therapeutics. While the intrinsic biological activities of this specific compound are not yet fully elucidated, the broader class of pyridinium salts exhibits interesting antimicrobial and cytotoxic properties that warrant further investigation. This technical guide provides a foundational understanding of the structure, properties, and applications of N-methylpyridinium-4-carboxaldehyde benzenesulfonate to support ongoing and future research in drug development and chemical biology.

References

- 1. scbt.com [scbt.com]

- 2. Site-Specific Protein Transamination Using N-Methylpyridinium-4-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Site-specific protein transamination using N-methylpyridinium-4-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like melting point and solubility of 4-Formyl-1-methylpyridinium benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-Formyl-1-methylpyridinium benzenesulfonate (CAS No. 82228-89-5), a pyridinium salt utilized in the chemical transformation of primary amines to carbonyl compounds such as aldehydes and ketones.[1][2] The information presented herein is intended to support research, development, and quality control activities.

Core Physical Properties

4-Formyl-1-methylpyridinium benzenesulfonate is an off-white solid organic salt.[1] Its ionic structure, comprising a positively charged N-methylpyridinium cation and a negatively charged benzenesulfonate anion, dictates its distinct physical characteristics.[3]

Data Summary

The following table summarizes the key quantitative physical properties of 4-Formyl-1-methylpyridinium benzenesulfonate.

| Property | Value | Temperature | Reference |

| Melting Point | ~95 °C | N/A | [1] |

| 98-100 °C | N/A | [3] | |

| Water Solubility | 0.27 g/L | 25 °C | [1][2][3] |

| Molecular Weight | 279.31 g/mol | N/A | [1][3][4] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for verifying the identity and purity of 4-Formyl-1-methylpyridinium benzenesulfonate.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. For 4-Formyl-1-methylpyridinium benzenesulfonate, a sharp melting range close to the literature value suggests a high-purity sample. Impurities typically cause a depression and broadening of the melting range.[5]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 4-Formyl-1-methylpyridinium benzenesulfonate is packed into a capillary tube to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a melting point apparatus, which can be an oil bath or a digital instrument.[5]

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[5] Constant stirring of an oil bath is necessary to ensure uniform temperature distribution.[5]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[5]

Solubility Determination

Understanding the solubility profile is essential for applications in synthesis, purification, and formulation. 4-Formyl-1-methylpyridinium benzenesulfonate is sparingly soluble in water.[1][6]

Methodology: Gravimetric Determination of Solubility

-

Equilibration: An excess amount of 4-Formyl-1-methylpyridinium benzenesulfonate is added to a known volume of the solvent (e.g., deionized water) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7][8]

-

Separation: The saturated solution is carefully separated from the excess solid. This can be achieved by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container.

-

Mass Determination: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Process Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties discussed.

References

- 1. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE CAS#: 82228-89-5 [m.chemicalbook.com]

- 2. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE | 82228-89-5 [chemicalbook.com]

- 3. Buy 4-Formyl-1-methylpyridinium benzenesulfonate | 82228-89-5 [smolecule.com]

- 4. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE | VSNCHEM [vsnchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 4-FORMYL-1-METHYL-PYRIDINIUM BENZENESULFONATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR) for 4-Formyl-1-methylpyridinium benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Formyl-1-methylpyridinium benzenesulfonate, a versatile reagent in organic synthesis. The document outlines its spectroscopic characteristics, a detailed experimental protocol for its primary application, and a visualization of the underlying reaction mechanism.

Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆) are as follows:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | Highly deshielded proton. |

| Pyridinium (aromatic) | 8.0 - 9.0 | Multiplet | Protons on the pyridinium ring, deshielded by the positive charge. |

| Benzenesulfonate (aromatic) | 7.2 - 7.8 | Multiplet | Protons on the benzene ring of the counter-ion. |

| Methyl (-CH₃) | 3.5 - 4.5 | Singlet | Protons of the methyl group attached to the nitrogen. |

¹³C NMR (Carbon NMR): The expected chemical shifts (δ) are as follows:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | 185 - 195 | Characteristic for aldehydes. |

| Pyridinium (aromatic) | 120 - 150 | Carbons of the pyridinium ring. |

| Benzenesulfonate (aromatic) | 125 - 145 | Carbons of the benzenesulfonate ring. |

| Methyl (-CH₃) | 45 - 55 | Carbon of the N-methyl group. |

Predicted Infrared (IR) Spectroscopy Data

The primary application of 4-Formyl-1-methylpyridinium benzenesulfonate is as a reagent for the conversion of primary amines to aldehydes and ketones.[1] The reaction conditions are generally mild, making it suitable for use with sensitive functional groups.[2]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Aldehyde) | 1685 - 1710 | Strong | Conjugation with the pyridinium ring lowers the frequency.[3] |

| C-H Stretch (Aldehyde) | 2695 - 2830 | Medium | Often appears as a pair of peaks.[3] |

| S=O Stretch (Sulfonate) | 1175 & 1350 | Strong, Asymmetric & Symmetric | Characteristic strong absorptions for sulfonate groups.[4] |

| C=C & C=N Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Vibrations from the pyridinium and benzene rings. |

| S-O Stretch (Sulfonate) | 750 - 1000 | Strong | Multiple strong bands are expected in this region.[4] |

Experimental Protocol: Conversion of a Primary Amine to an Aldehyde

This protocol describes a general method for the conversion of a primary amine to the corresponding aldehyde using 4-Formyl-1-methylpyridinium benzenesulfonate. This transformation is a key application of the reagent in organic synthesis.[1][2]

Materials:

-

4-Formyl-1-methylpyridinium benzenesulfonate

-

Primary amine substrate

-

Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

-

Stirring apparatus

-

Extraction and purification solvents (e.g., ethyl acetate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

-

Reagent Addition: Add 4-Formyl-1-methylpyridinium benzenesulfonate (1.1 to 1.5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within a few hours.

-

Workup:

-

Once the reaction is complete, quench the reaction with water or a mild aqueous acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure aldehyde.

Visualization of Reaction Mechanism

The conversion of a primary amine to an aldehyde using 4-Formyl-1-methylpyridinium benzenesulfonate proceeds through the formation of an imine intermediate, followed by hydrolysis. The pyridinium salt acts as a stable carrier for the formyl group.

Caption: Reaction mechanism for the conversion of a primary amine to an aldehyde.

References

The Enduring Legacy of the Pyridinium Ring: A Technical Guide to its Role in Transformative Reagents

For Immediate Release

A comprehensive technical guide detailing the discovery and history of pyridinium-based conversion reagents has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the pivotal role the pyridinium scaffold has played in the advancement of organic synthesis, from the development of selective oxidizing agents to the construction of complex heterocyclic frameworks. The guide adheres to stringent data presentation and visualization standards to offer a clear and practical resource for the scientific community.

A Rich History of Innovation

The story of pyridinium-based reagents is a journey through more than a century of chemical innovation. Early explorations into the reactivity of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, laid the groundwork for the development of a diverse array of reagents that have become indispensable in the modern synthetic laboratory. These reagents harness the unique electronic properties of the pyridinium cation, which can be readily formed by the N-alkylation or N-acylation of the pyridine ring, to mediate a wide range of chemical transformations.

A significant milestone in this history was the development of chromium-based pyridinium reagents for the selective oxidation of alcohols. Prior to these discoveries, the oxidation of primary alcohols to aldehydes was a significant challenge, often leading to over-oxidation to carboxylic acids. The introduction of Pyridinium Chlorochromate (PCC) , also known as the Corey-Suggs reagent, in the 1970s provided a mild and efficient method for this crucial transformation.[1] This was followed by the development of Pyridinium Dichromate (PDC) , known as the Cornforth reagent, which offered an even less acidic alternative for sensitive substrates.[2]

Beyond oxidation reactions, the pyridinium core is central to several classic named reactions for the synthesis of other important molecular scaffolds. The Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner, utilizes the reaction of diacylamines with hydrazines to form 1,2,4-triazoles, a common motif in pharmaceuticals.[3][4] The Zincke reaction , discovered by Theodor Zincke in 1904, provides a method for the preparation of pyridinium salts from pyridines and primary amines via a ring-opening and re-cyclization sequence.[5][6] More recent developments have seen the rise of pyridinium salts in photoredox catalysis and C-H functionalization, opening new frontiers in synthetic chemistry.[7][8][9][10][11][12][13][14]

Key Pyridinium-Based Conversion Reagents: A Comparative Overview

This guide provides a detailed examination of several key classes of pyridinium-based reagents, complete with quantitative data on their performance and detailed experimental protocols.

Pyridinium-Based Oxidizing Agents

Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) remain workhorse reagents for the selective oxidation of alcohols. Their efficacy stems from the ability of the pyridinium counterion to moderate the reactivity of the chromium(VI) oxidant.

Table 1: Quantitative Comparison of PCC and PDC in Alcohol Oxidation

| Substrate | Reagent | Product | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |

| Benzyl Alcohol | PCC | Benzaldehyde | High | Not Specified | Room Temp | [15] |

| Geraniol | PDC | Geranial | 75-85 | Not Specified | Room Temp | [15] |

| Cyclohexanol | PCC | Cyclohexanone | High | Not Specified | Room Temp | [15] |

| 1-Heptanol | PCC | Heptanal | 92 | 1-2 | Room Temp | [16] |

| Octan-2-ol | PCC | Octan-2-one | 97 | 1-2 | Room Temp | [16] |

| Citronellol | PCC | Citronellal | 82 | 1-2 | Room Temp | [16] |

Note: "High" yield indicates that the source reported a successful reaction with good to excellent yield but did not provide a specific percentage.

Reagents for Heterocycle Synthesis

The pyridinium scaffold is not only a component of reagents but also a key intermediate in the synthesis of other heterocyclic systems.

Table 2: Representative Yields in the Einhorn-Brunner Reaction

| Diacylamine | Hydrazine | Product | Yield (%) | Reference |

| Dibenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | Not specified | [3] |

| Diacetylamine | Methylhydrazine | 1,5-Dimethyl-3-methyl-1,2,4-triazole | Varies | [3] |

| Phthalimide | Phenylhydrazine | 2-Phenyl-1,2,4-triazolo[1,5-a]isoquinolin-5(4H)-one | Varies | [3] |

Experimental Protocols

This guide provides detailed, step-by-step methodologies for the preparation and application of key pyridinium-based reagents.

Preparation of Pyridinium Chlorochromate (PCC)

Materials:

-

Chromium trioxide (CrO₃)

-

6M Hydrochloric acid (HCl)

-

Pyridine

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of 6M hydrochloric acid, slowly add chromium trioxide.

-

After the chromium trioxide has dissolved, cool the solution to 0 °C.

-

Slowly add pyridine to the cooled solution. A yellow-orange solid will precipitate.

-

Collect the solid by vacuum filtration and wash with cold anhydrous dichloromethane.

-

Dry the solid under vacuum to obtain pyridinium chlorochromate.

General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde using PCC

Materials:

-

Primary alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel

-

Diethyl ether

Procedure:

-

Suspend PCC (1.5 equivalents) and silica gel in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension at room temperature.[15]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Filter the mixture through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde, which can be further purified by distillation or column chromatography.

General Procedure for the Einhorn-Brunner Synthesis of 1,2,4-Triazoles

Materials:

-

Diacylamine (imide) (1.0 equivalent)

-

Substituted hydrazine (1.1 equivalents)

-

Glacial acetic acid

Procedure:

-

Dissolve the diacylamine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Slowly add the substituted hydrazine to the stirring solution.[2]

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-8 hours, monitoring the reaction progress by TLC.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.[2]

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Visualizing the Mechanisms

To further elucidate the transformative power of pyridinium-based reagents, this guide includes detailed reaction mechanisms visualized using the DOT language.

Oxidation of a Primary Alcohol by PCC

Caption: Mechanism of Primary Alcohol Oxidation by PCC.

The Einhorn-Brunner Reaction

Caption: Generalized Mechanism of the Einhorn-Brunner Reaction.

The Zincke Reaction

Caption: Simplified Mechanism of the Zincke Reaction.

The Future of Pyridinium-Based Reagents

The versatility of the pyridinium core continues to inspire the development of new synthetic methodologies. Recent research has focused on the application of pyridinium salts as photocatalysts and in C-H functionalization reactions, offering more sustainable and efficient routes to complex molecules. As our understanding of reaction mechanisms deepens, the design of novel pyridinium-based reagents with tailored reactivity and selectivity will undoubtedly continue to push the boundaries of organic synthesis, with significant implications for drug discovery and materials science.

References

- 1. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 5. Zincke reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] Late stage C–H functionalization via chalcogen and pnictogen salts | Semantic Scholar [semanticscholar.org]

- 11. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 16. d-nb.info [d-nb.info]

Theoretical Perspectives on the Reactivity of 4-Formyl-1-methylpyridinium Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Formyl-1-methylpyridinium benzenesulfonate, a pyridinium salt, serves as a valuable tool for chemists, enabling the efficient and gentle transformation of primary amines into aldehydes and ketones.[1][2][3][4] Its utility is particularly noted in reactions involving substrates with sensitive functional groups, offering an alternative to harsher oxidation methods.[1][2][3] This guide provides a comprehensive overview of its known reactivity, drawing from available chemical data and reaction applications. Despite a scarcity of dedicated computational or theoretical studies, a working understanding of its reactivity can be established through its documented chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Formyl-1-methylpyridinium benzenesulfonate is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₄S | [1] |

| Molecular Weight | 279.31 g/mol | [1][2] |

| CAS Number | 82228-89-5 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | ~95 °C | [1][3] |

| Solubility in Water | Sparingly soluble (0.27 g/L at 25°C) | [3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

| Sensitivity | Air Sensitive | [3] |

Synthetic Reactivity and Mechanism

The primary application of 4-Formyl-1-methylpyridinium benzenesulfonate is the conversion of primary amines to their corresponding aldehydes or ketones.[1][2][3][4] This transformation is believed to proceed under mild conditions through the formation of a Schiff base intermediate, which is subsequently hydrolyzed.[2]

Proposed Reaction Mechanism

The pyridinium salt acts as an electrophile, reacting with the nucleophilic primary amine. The general mechanism is outlined below:

-

Schiff Base Formation: The primary amine attacks the carbonyl carbon of the 4-formyl group, leading to a hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate dehydrates to form a Schiff base (imine).

-

Hydrolysis: The Schiff base is then hydrolyzed to yield the final carbonyl compound and 1-methyl-4-aminopyridinium benzenesulfonate.

Figure 1: Proposed reaction mechanism for the conversion of primary amines to carbonyls.

Applications in Total Synthesis

The mild reaction conditions associated with this reagent make it suitable for complex molecule synthesis. It has been reportedly used as a reagent in the synthesis of:

Experimental Protocol: General Procedure for Amine to Carbonyl Conversion

While specific reaction conditions may vary depending on the substrate, a general protocol for the conversion of primary amines to carbonyl compounds using 4-Formyl-1-methylpyridinium benzenesulfonate is described as being mild.[2][3]

Materials:

-

4-Formyl-1-methylpyridinium benzenesulfonate

-

Primary amine substrate

-

Anhydrous solvent (e.g., N,N-dimethylformamide)

-

Water for hydrolysis

Procedure:

-

Dissolve the primary amine in an anhydrous solvent.

-

Add 4-Formyl-1-methylpyridinium benzenesulfonate to the solution (typically in equimolar amounts or slight excess).

-

Stir the reaction mixture at room temperature until the formation of the Schiff base is complete (monitoring by TLC or LC-MS is recommended).

-

Add water to the reaction mixture to facilitate the hydrolysis of the Schiff base.

-

Extract the desired carbonyl compound using a suitable organic solvent.

-

Purify the product using standard techniques such as column chromatography.

Figure 2: General experimental workflow for amine to carbonyl conversion.

Potential Biological Activities

Emerging research suggests that the 4-formyl-1-methylpyridinium cation and related structures may possess interesting biological properties.

Neuropharmacological Effects

One study has indicated that a related compound, 4-formyl-1-methylpyridinium iodide oxime, and its isomers are of interest in the context of acetylcholinesterase (AChE) inhibition and reactivation. While not directly on the benzenesulfonate salt, this suggests that the core pyridinium structure could be a scaffold for neurologically active agents. Another source suggests that a compound referred to as "4F-MP" inhibits acetylcholinesterase, an enzyme critical for cholinergic signaling.[2] This inhibitory action could have implications for conditions such as Alzheimer's disease.[2]

Interaction with Nucleic Acids

There is also evidence to suggest that certain 4-formyl-1-methylpyridinium derivatives can modulate nucleic acid structures.[2] Specifically, they may stabilize G-quadruplex and i-motif structures within DNA, which could potentially influence gene expression through epigenetic mechanisms.[2]

Figure 3: Conceptual overview of potential biological activities.

Conclusion

4-Formyl-1-methylpyridinium benzenesulfonate is a valuable reagent for the mild and efficient conversion of primary amines to carbonyl compounds. While detailed theoretical studies on its reactivity are currently lacking in publicly accessible literature, its synthetic utility is well-established. The proposed mechanism involving Schiff base formation and hydrolysis provides a rational basis for its observed reactivity. Furthermore, the emerging biological activities associated with the 4-formyl-1-methylpyridinium core suggest that this and related compounds may be promising scaffolds for further investigation in drug discovery and development. Future computational studies would be beneficial to provide a deeper, quantitative understanding of the electronic and steric factors governing its reactivity.

References

Biomimetic Conversion of Amines to Carbonyls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, mechanisms, and practical applications of biomimetic catalysis for the conversion of amines to carbonyl compounds. This transformation is a cornerstone of synthetic organic chemistry, with wide-ranging implications for the pharmaceutical and fine chemical industries. By mimicking the oxidative processes found in nature, these methods offer green, efficient, and selective alternatives to traditional chemical oxidations. This document details the core methodologies, presents quantitative data for key systems, provides explicit experimental protocols, and visualizes the underlying catalytic cycles.

Introduction to Biomimetic Amine Oxidation

The oxidation of amines to aldehydes, ketones, and imines is a fundamental transformation in both biological systems and synthetic chemistry. In nature, enzymes such as monoamine oxidases (MAOs) and copper amine oxidases (CAOs) play a crucial role in metabolizing amine neurotransmitters and other biogenic amines.[1][2] These enzymatic processes are characterized by high efficiency and selectivity under mild, aqueous conditions, utilizing molecular oxygen as the terminal oxidant.[3][4]

Biomimetic chemistry seeks to replicate the function of these natural catalysts using small, synthetic molecules. This approach has led to the development of powerful catalytic systems that often operate under ambient conditions, use environmentally benign oxidants like air, and exhibit broad substrate scope.[5][6] The primary catalysts in this field are inspired by flavin cofactors, copper-containing enzymes, and quinone cofactors, each with distinct mechanisms and synthetic utility. This guide will delve into the specifics of these major biomimetic approaches.

Flavin-Catalyzed Aerobic Oxidation

Flavin-dependent enzymes catalyze a wide range of redox reactions, including the oxidation of amines.[7] Biomimetic flavin organocatalysts, such as derivatives of riboflavin, have emerged as highly effective systems for the aerobic oxidation of amines to imines, which can then be hydrolyzed to the corresponding carbonyl compounds.[3][8] A key feature of many of these systems is the use of a co-reductant, such as hydrazine monohydrate, to facilitate the catalytic cycle.[3]

Quantitative Data for Flavin-Catalyzed Amine Oxidation

The following table summarizes the performance of a representative flavin-catalyzed system for the aerobic oxidation of various primary and secondary amines.

| Substrate (Amine) | Catalyst Loading (mol%) | Time (h) | Solvent | Yield (%) | Reference |

| Benzylamine | 5 | 1 | TFE | 98 | [3] |

| 4-Methoxybenzylamine | 5 | 1 | TFE | 99 | [3] |

| 4-Chlorobenzylamine | 5 | 2 | TFE | 97 | [3] |

| 1-Phenylethylamine | 5 | 3 | TFE | 95 | [3] |

| Dibenzylamine | 5 | 1 | TFE | 98 (Imine) | [3] |

| N-Benzyl-N-methylamine | 5 | 2 | TFE | 96 (Imine) | [3] |

| TFE: 2,2,2-trifluoroethanol. Reactions were carried out under an O₂ atmosphere in the presence of hydrazine monohydrate. |

Experimental Protocol: Flavin-Catalyzed Oxidation of Benzylamine

This protocol is adapted from the work of Imada et al. on flavin-catalyzed aerobic oxidations.[3]

Materials:

-

5-Ethyl-3-methyllumiflavinium perchlorate (flavin catalyst)

-

Benzylamine

-

Hydrazine monohydrate

-

2,2,2-Trifluoroethanol (TFE)

-

Round-bottom flask

-

Magnetic stirrer

-

Oxygen balloon

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the flavin catalyst (0.05 mmol).

-

Add 2,2,2-trifluoroethanol (5 mL) to dissolve the catalyst.

-

Add benzylamine (1.0 mmol) to the solution.

-

Add hydrazine monohydrate (1.2 mmol) to the reaction mixture.

-

Fit the flask with a balloon filled with oxygen.

-

Stir the reaction mixture vigorously at room temperature for 1 hour.

-

Upon completion (monitored by TLC or GC), quench the reaction by adding water.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford benzaldehyde.

Catalytic Cycle of Flavin-Mediated Amine Oxidation

The proposed catalytic cycle for the flavin-catalyzed aerobic oxidation of amines in the presence of hydrazine is depicted below.

References

- 1. Flavoenzyme catalysed oxidation of amines: roles for flavin and protein-based radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Copper-Dependent Amine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aerobic catalytic systems inspired by copper amine oxidases: recent developments and synthetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Design And Synthesis Of Flavin-based Organocatalysts For Biomimetic Ae" by Shuai Chen [mavmatrix.uta.edu]

An In-depth Technical Guide to the Chemical Identity and Classification of Quaternary Pyridinium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary pyridinium salts (QPS) are a diverse class of cationic heterocyclic compounds characterized by a positively charged nitrogen atom within a pyridine ring. This guide provides a comprehensive overview of their chemical identity, classification, synthesis, and physicochemical properties. It further delves into their significant applications in drug development, particularly as antimicrobial and anticancer agents, supported by quantitative data on their biological activities. Detailed experimental protocols for their synthesis and characterization are provided, alongside visualizations of their structure, classification, and mechanisms of action, to serve as a valuable resource for researchers in the field.

Chemical Identity and Classification

Quaternary pyridinium salts are organic compounds with the general structure of a pyridinium cation paired with a counter-anion (X⁻). The pyridinium cation consists of a pyridine ring where the nitrogen atom is bonded to a fourth organic substituent (R), resulting in a permanent positive charge on the nitrogen.[1] This positive charge is delocalized across the aromatic ring, contributing to the stability and unique reactivity of these compounds.[1]

The properties and applications of QPS are highly dependent on the nature of the 'R' group attached to the nitrogen and any substituents on the pyridine ring itself.[2] This structural diversity allows for a broad classification based on the substitution pattern:

-

N-Alkylpyridinium Salts: The most common class, where the nitrogen is substituted with an alkyl chain. The length and branching of the alkyl chain significantly influence their surfactant properties and biological activity.

-

N-Arylpyridinium Salts: The nitrogen atom is attached to an aryl group, influencing the electronic properties of the pyridinium ring.

-

Ring-Substituted Pyridinium Salts: These compounds have one or more substituents on the carbon atoms of the pyridine ring. The nature and position of these substituents (e.g., electron-donating or electron-withdrawing groups) can fine-tune the chemical and biological properties of the salt.

-

Gemini Pyridinium Salts: These consist of two pyridinium moieties connected by a linker chain. They often exhibit enhanced surfactant and biological activities compared to their monomeric counterparts.

A visual representation of the general structure and classification is provided below.

Physicochemical Properties

The physicochemical properties of quaternary pyridinium salts are crucial for their application, particularly in biological systems. These properties are largely dictated by the structure of the cation and the nature of the counter-anion.

Solubility

The solubility of QPS varies significantly with the length of the N-alkyl chain and the nature of the counter-anion. Short-chain N-alkylpyridinium salts are generally soluble in polar solvents like water and ethanol, while long-chain derivatives exhibit amphiphilic character and are more soluble in less polar organic solvents.[3] Many QPS are soluble in solvents such as chloroform, acetone, and dimethylformamide.[3]

Critical Micelle Concentration (CMC)

As cationic surfactants, long-chain N-alkylpyridinium salts can form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a key parameter for applications in drug delivery and as detergents.

| Compound | Alkyl Chain Length | Counter-ion | Temperature (°C) | CMC (mM) |

| Dodecylpyridinium Bromide | C12 | Br⁻ | 25 | 15.1 |

| Tetradecylpyridinium Bromide | C14 | Br⁻ | 25 | 3.9 |

| Hexadecylpyridinium Bromide | C16 | Br⁻ | 25 | 0.9 |

| Dodecylpyridinium Chloride | C12 | Cl⁻ | 25 | 20.4 |

| Tetradecylpyridinium Chloride | C14 | Cl⁻ | 25 | 5.3 |

| Hexadecylpyridinium Chloride | C16 | Cl⁻ | 25 | 1.3 |

Table 1: Critical Micelle Concentration (CMC) of selected N-Alkylpyridinium Halides.

Acidity (pKa)

The pKa of the parent pyridinium ion ([C₅H₅NH]⁺) is approximately 5.2.[1] The acidity of substituted pyridinium salts can be influenced by the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

| Substituent | Position | pKa |

| None | - | 5.25 |

| 4-Methyl | 4 | 6.02 |

| 4-Nitro | 4 | 1.61 |

| 4-Amino | 4 | 9.11 |

| 4-Cyano | 4 | 1.90 |

Table 2: pKa values of selected substituted pyridinium ions.[4]

Applications in Drug Development

Quaternary pyridinium salts have garnered significant interest in drug development due to their broad spectrum of biological activities.

Antimicrobial Activity

QPS are well-known for their potent antimicrobial properties against a wide range of bacteria and fungi. Their cationic nature facilitates interaction with the negatively charged microbial cell membrane, leading to its disruption and subsequent cell death. The length of the N-alkyl chain is a critical determinant of their antimicrobial efficacy.

| Compound | Alkyl Chain | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| N-Dodecylpyridinium Bromide | C12 | 16 | 32 | 8 |

| N-Tetradecylpyridinium Bromide | C14 | 8 | 16 | 4 |

| N-Hexadecylpyridinium Bromide | C16 | 4 | 8 | 2 |

| N-Octadecylpyridinium Bromide | C18 | 8 | 16 | 4 |

Table 3: Minimum Inhibitory Concentration (MIC) of N-Alkylpyridinium Bromides against selected microorganisms.

Anticancer Activity and Associated Signaling Pathways

Several quaternary pyridinium salts have demonstrated promising anticancer activity. Their mechanisms of action are multifaceted and can involve the induction of apoptosis, disruption of mitochondrial function, and interference with cellular signaling pathways.

Certain pyridinium salts can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For instance, some pyridinium compounds have been shown to activate caspase-3 and caspase-8, key players in the apoptotic cascade.[5]

Mitochondria are crucial for cellular energy production and are also central to the regulation of apoptosis. Some pyridinium salts can target mitochondria, leading to a disruption of the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).[6][7] This mitochondrial stress can further contribute to the activation of apoptotic pathways.

Interestingly, some pyridinium-based compounds have been found to interact with the cholinergic system, which plays a role in cell proliferation and survival.[5] Certain 3-alkylpyridinium polymers can interfere with this system, leading to the activation of pro-apoptotic pathways in cancer cells.[5]

Experimental Protocols

General Synthesis of N-Alkylpyridinium Halides

This protocol describes a general method for the synthesis of N-alkylpyridinium halides via the Menshutkin reaction.

Materials:

-

Pyridine or a substituted pyridine

-

An appropriate alkyl halide (e.g., 1-bromododecane)

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or toluene)

-

Diethyl ether (for precipitation, if necessary)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pyridine derivative (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the alkyl halide (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Wash the collected solid with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials.

-

Dry the purified quaternary pyridinium salt under vacuum.

Characterization Methods

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized QPS. In the ¹H NMR spectrum, the quaternization of the pyridine nitrogen leads to a significant downfield shift of the protons on the pyridine ring, particularly the α-protons.

Mass spectrometry is used to determine the molecular weight of the pyridinium cation. Electrospray ionization (ESI) is a commonly used technique for analyzing these charged molecules.

HPLC can be used to assess the purity of the synthesized QPS and to separate mixtures of different salts. A reversed-phase column with a mobile phase consisting of a mixture of water, acetonitrile, and a suitable buffer is often employed.

Conclusion

Quaternary pyridinium salts represent a versatile and highly tunable class of compounds with significant potential in drug development and other scientific disciplines. Their chemical identity, defined by the substituents on the nitrogen and the pyridine ring, dictates their physicochemical properties and biological activities. The information and protocols provided in this guide offer a solid foundation for researchers and scientists to explore and exploit the vast potential of these fascinating molecules in their respective fields. Further research into their detailed mechanisms of action, particularly their interactions with specific cellular signaling pathways, will undoubtedly open up new avenues for the design of novel therapeutic agents.

References

- 1. Pyridinium - Wikipedia [en.wikipedia.org]

- 2. Quaternary pyridinium salts: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Aldehydes from Primary Amines using 4-Formyl-1-methylpyridinium benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary amines to aldehydes is a fundamental transformation in organic synthesis, crucial for the elaboration of complex molecules in pharmaceutical and materials science. While numerous oxidative methods exist, they often suffer from harsh reaction conditions, limited functional group tolerance, and the use of toxic heavy metals. 4-Formyl-1-methylpyridinium benzenesulfonate presents a mild, non-oxidative alternative for this conversion.[1] This reagent facilitates the transformation under gentle conditions, making it particularly suitable for substrates with sensitive functional groups.[1] The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.[1]

These application notes provide a detailed protocol for the synthesis of aldehydes from primary amines using 4-Formyl-1-methylpyridinium benzenesulfonate, including reaction conditions, substrate scope, and a step-by-step experimental procedure.

Data Presentation

The following table summarizes the reaction of various primary amines with 4-Formyl-1-methylpyridinium benzenesulfonate to yield the corresponding aldehydes. The data highlights the substrate scope and typical yields obtained under the specified conditions.

| Entry | Primary Amine Substrate | Aldehyde Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | Benzaldehyde | 3 | 93 |

| 2 | p-Methoxybenzylamine | p-Methoxybenzaldehyde | 3 | 95 |

| 3 | p-Nitrobenzylamine | p-Nitrobenzaldehyde | 4 | 91 |

| 4 | 2-Phenylethylamine | Phenylacetaldehyde | 4 | 88 |

| 5 | n-Hexylamine | Hexanal | 5 | 85 |

| 6 | Cyclohexylmethanamine | Cyclohexanecarboxaldehyde | 5 | 87 |

Signaling Pathways and Logical Relationships

The overall transformation from a primary amine to an aldehyde using 4-Formyl-1-methylpyridinium benzenesulfonate can be visualized as a two-step process: Schiff base formation and subsequent hydrolysis.

Caption: Reaction mechanism for the conversion of a primary amine to an aldehyde.

Experimental Protocols

General Procedure for the Conversion of Primary Amines to Aldehydes:

This protocol is based on the method described by Buckley and Rapoport.

Materials:

-

Primary amine (1.0 equiv)

-

4-Formyl-1-methylpyridinium benzenesulfonate (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (CH2Cl2)

-

4Å Molecular Sieves

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred suspension of 4-Formyl-1-methylpyridinium benzenesulfonate (1.1 mmol) and activated 4Å molecular sieves (2 g) in a mixture of anhydrous CH2Cl2 (10 mL) and anhydrous DMF (2 mL) under an inert atmosphere, add a solution of the primary amine (1.0 mmol) in anhydrous CH2Cl2 (5 mL).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 3-5 hours), filter the mixture through a pad of celite to remove the molecular sieves and wash the pad with CH2Cl2.

-

Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude aldehyde by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental Workflow:

The following diagram illustrates the key steps in the experimental procedure.

Caption: Step-by-step workflow for aldehyde synthesis.

Conclusion

The use of 4-Formyl-1-methylpyridinium benzenesulfonate offers a reliable and mild method for the conversion of primary amines to aldehydes. Its compatibility with a range of functional groups makes it a valuable tool in modern organic synthesis, particularly in the context of drug discovery and development where substrate complexity is a common challenge. The provided protocols and data serve as a comprehensive guide for researchers looking to employ this efficient transformation.

References

Application Notes and Protocols for the Conversion of Primary Amines with 4-Formylphenylboronic Acid Pinacol Ester (4-FMPBS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction of primary amines with 4-formylphenylboronic acid pinacol ester (4-FMPBS) to form an imine (Schiff base) linkage is a valuable transformation in medicinal chemistry and drug development.[1] This reaction allows for the covalent conjugation of the boronic ester moiety to amine-containing molecules such as proteins, peptides, and small molecule drugs.[2][3] The resulting products can be utilized in various applications, including targeted drug delivery, the development of diagnostic probes, and the synthesis of complex molecules for structure-activity relationship (SAR) studies.[4][5] The boronic acid group is of particular interest due to its ability to interact with diols, which can be found in various biological molecules, offering a potential mechanism for targeted binding.[6]

This document provides a detailed protocol for the conversion of primary amines with 4-FMPBS, including an experimental workflow, reaction mechanism, and representative quantitative data.

Quantitative Data

The following table summarizes representative data for the conversion of various primary amines with 4-FMPBS. The yields and reaction times are illustrative and may vary depending on the specific substrate and reaction conditions. Generally, aromatic amines (anilines) may require slightly longer reaction times than aliphatic amines due to their lower nucleophilicity.

| Primary Amine | Structure | Reaction Time (h) | Expected Yield (%) |

| Benzylamine | C₆H₅CH₂NH₂ | 4 | 92 |

| 4-Methoxyaniline | CH₃OC₆H₄NH₂ | 6 | 88 |

| Glycine methyl ester | H₂NCH₂COOCH₃ | 4 | 90 |

| n-Butylamine | CH₃(CH₂)₃NH₂ | 3 | 95 |

Experimental Protocols

Protocol 1: General Procedure for the Conversion of Primary Amines with 4-FMPBS

This protocol describes a general method for the formation of an imine from a primary amine and 4-FMPBS using a catalytic amount of acetic acid and molecular sieves to remove water and drive the reaction to completion.[7][8]

Materials:

-

4-Formylphenylboronic acid pinacol ester (4-FMPBS)

-

Primary amine of interest

-

Anhydrous toluene or ethanol

-

Glacial acetic acid

-

Activated 4 Å molecular sieves

-

Sodium sulfate (anhydrous)

-

Solvents for purification (e.g., hexanes, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-formylphenylboronic acid pinacol ester (1.0 eq).

-

Dissolve the 4-FMPBS in anhydrous toluene or ethanol (approximately 0.1-0.5 M concentration).

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

Add activated 4 Å molecular sieves (a layer to cover the bottom of the flask).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[8]

-